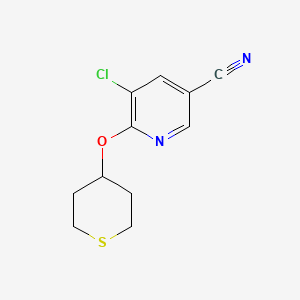

5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-10-5-8(6-13)7-14-11(10)15-9-1-3-16-4-2-9/h5,7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEOYGGTYWAAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=C(C=C(C=N2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Thian-4-yloxy Group: This step involves the nucleophilic substitution reaction where the thian-4-yloxy group is introduced using appropriate thianol derivatives.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents at the 5- and 6-positions of pyridine-3-carbonitrile significantly influence molecular planarity, solubility, and reactivity. Key comparisons include:

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS: 2640845-93-6)

- Structure : Features a piperazinyl-linked pyrimidine group at the 6-position instead of thian-4-yloxy.

- Molecular Weight : 357.84 g/mol (vs. ~265.7 g/mol for the target compound, estimated based on formula C₁₁H₈ClN₂OS).

2-(p-Tolylamino)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Compound 3 in )

- Structure: A pyrimidine-5-carbonitrile with a phenyl group and p-tolylamino substituents.

- Key Difference: Lacks the pyridine backbone but shares the cyano group, which enhances dipole interactions and stability.

- Synthetic Pathway : Chlorination with POCl₃ (as in ) may parallel the introduction of the chloro group in the target compound .

Cyanopyridine Derivatives ( and )

- Compound I (): Features a benzylamino group and phenyl substituent, resulting in a dihedral angle of 51.47° between pyridine and benzene rings.

Physicochemical Properties

Biological Activity

5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its implications in pharmaceutical applications.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom, a thian-4-yloxy group, and a carbonitrile functional group. The molecular formula is CHClNOS. The unique arrangement of these functional groups contributes to its reactivity and biological activity. The carbonitrile group allows for nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions, enhancing the compound's versatility in chemical transformations.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in mediating inflammatory responses. Preliminary studies suggest that this compound may interact with specific enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory mediators' activity.

Table 1: Comparison of Anti-inflammatory Activities

| Compound Name | IC (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | COX inhibition |

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |

| Thiazole derivatives | TBD | COX inhibition |

2. Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Studies on related pyridine and thiazole derivatives have indicated effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Pyrimidine Derivatives : Research has shown that modifications in the pyrimidine scaffold can significantly influence anti-inflammatory activity. Compounds with electron-releasing substituents exhibited enhanced effects against COX enzymes .

- Thiazole and Pyridine Derivatives : Studies indicate that thiazole derivatives demonstrate antifungal properties, which could be relevant for understanding the broader biological implications of compounds like this compound .

Synthesis Methods

Various synthetic routes have been developed to produce this compound, often employing solvents such as dimethylformamide or acetonitrile under controlled temperatures to optimize yield and purity. These methods are crucial for ensuring the availability of high-quality compounds for biological testing.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. Key steps include:

- Step 1 : Chlorination at the 5-position using β-chloroacrylonitrile derivatives under controlled conditions to avoid over-halogenation .

- Step 2 : Thian-4-yloxy group introduction via SNAr reaction, requiring anhydrous solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the thian-4-ol nucleophile .

- Step 3 : Carbonitrile group stabilization using trimethylsilyl cyanide (TMSCN) to prevent hydrolysis during purification .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| NAS with β-Chloroacrylonitrile | 68 | 95 | Competing side reactions | |

| Pd-Catalyzed Coupling | 72 | 98 | Catalyst cost and sensitivity |

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation relies on:

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the thian-4-yloxy group (e.g., C–O–C bond angle ≈ 118°) .

- NMR Spectroscopy :

- HRMS : Exact mass matching within 2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the carbonitrile group’s interaction with catalytic lysine residues .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Key parameters include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

- SAR Studies : Compare with analogs (Table 2) to identify critical substituents.

Table 2 : Structure-Activity Relationship (SAR) of Analogous Compounds

| Compound | Key Structural Features | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Chloro-6-(piperidin-1-yl)pyridine-3-carbonitrile | Piperidine ring | 12 nM (Kinase inhibition) | |

| 6-(Thiophen-2-yl)pyridine-3-carbonitrile | Thiophene moiety | 45 nM (Antimicrobial) |

Q. How should researchers address contradictory data in reactivity studies?

Methodological Answer: Contradictions (e.g., variable yields in NAS reactions) require systematic analysis:

- Control Experiments : Replicate reactions under inert atmospheres to rule out moisture/oxygen interference .

- Kinetic Studies : Use HPLC to monitor intermediate formation rates. For example, thian-4-yloxy group coupling may stall due to steric hindrance .

- Computational Validation : Calculate activation energies (DFT) to identify rate-limiting steps .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Q. How can researchers optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for enhanced coupling efficiency (TOF up to 1,200 h⁻¹) .

- Purification : Use flash chromatography (hexane:EtOAc 4:1) or recrystallization (MeOH/H₂O) for >99% purity .

Q. What analytical techniques resolve degradation products of this compound?

Methodological Answer:

Q. How does the thian-4-yloxy group influence electronic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.